molecular formula C7H7F3N2O2 B2522142 3-ethyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 26675-95-6

3-ethyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2522142
CAS No.: 26675-95-6
M. Wt: 208.14
InChI Key: DHRLGCOZPIOATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

Research on pyrimidine derivatives, such as "3-ethyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione," emphasizes their synthesis through various catalytic processes. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively studied for the development of pyrimidine scaffolds. These catalysts facilitate a broad range of synthetic applications, underscoring the compound's versatility in medicinal and pharmaceutical industries due to its bioavailability and potential as a key precursor for developing lead molecules (Parmar, Vala, & Patel, 2023).

Environmental Studies

In environmental research, the degradation processes of compounds containing trifluoromethyl groups, such as nitisinone, which shares structural similarities with "this compound," have been analyzed to understand their stability and potential environmental impacts. Studies using liquid chromatography coupled with mass spectrometry (LC-MS/MS) explore the stability of these compounds under various conditions, shedding light on the environmental fate and degradation pathways of fluorinated chemicals (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Medicinal Chemistry and Pharmacology

The pyrimidine core, integral to compounds like "this compound," is a cornerstone in developing pharmacologically active compounds. Pyrimidine derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent reviews and research developments highlight the synthetic methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, providing insights into developing new therapeutic agents with enhanced activities and minimal toxicity (Rashid et al., 2021).

Optoelectronics

The exploration of pyrimidine derivatives extends into the field of optoelectronic materials. Functionalized quinazolines and pyrimidines, including "this compound," are investigated for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of pyrimidine and quinazoline fragments into π-extended conjugated systems has shown great value for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the compound's relevance beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

3-ethyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-12-5(13)3-4(7(8,9)10)11-6(12)14/h3H,2H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRLGCOZPIOATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.